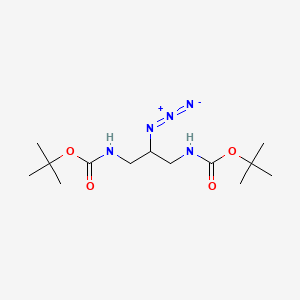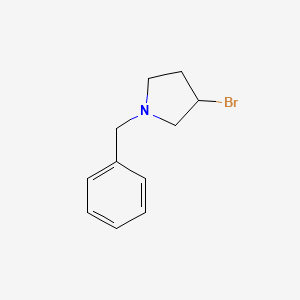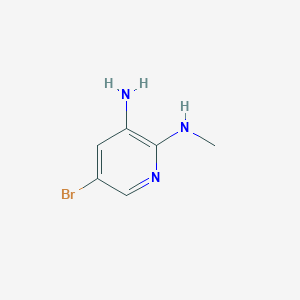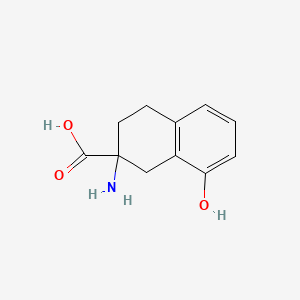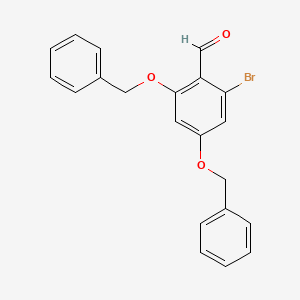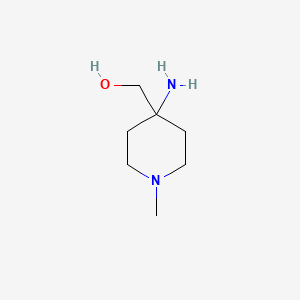
(4-Amino-1-methylpiperidin-4-yl)methanol
説明
(4-Amino-1-methylpiperidin-4-yl)methanol, or 4-Amino-1-methylpiperidine (4-AMP), is a synthetic compound with a wide range of applications in scientific research. It is a secondary amine, consisting of a piperidine ring with an amine group attached to the 4th position. 4-AMP is used in a variety of research applications, such as biochemical and physiological studies, drug discovery, and drug development. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs.
科学的研究の応用
Synthesis and Structural Studies
- The compound has been used in the synthesis of novel chiral ligands for catalytic reactions, such as the addition of diethylzinc to benzaldehyde. These ligands exhibit unique behaviors in stereocontrol, highlighting the significance of substituents on structural scaffolds for enantioselectivity and asymmetric induction (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Applications in Medicinal Chemistry
- Some derivatives have been synthesized and evaluated for their interaction with central nervous system receptors, indicating potential in neuropharmacology (Beduerftig, Weigl, & Wünsch, 2001).
Catalysis and Chemical Reactions
- The compound and its derivatives have been used in developing catalysts for Huisgen 1,3-dipolar cycloadditions, which are significant in organic synthesis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
- It has been involved in N-methylation reactions of amines using methanol, demonstrating its utility in organic synthesis and pharmaceutical applications (Sarki et al., 2021).
Synthesis of Cyclic Amines
- The compound has been used in the synthesis of cyclic amines and their alkyl derivatives, showcasing its role in the creation of important chemical structures (Kijeński, Niedzielski, & Baiker, 1989).
Methanol Utilization
- Research has shown its use in methanol-based processes, like the synthesis of 2,3-dihydroquinazolin-4(1H)-one, highlighting its role in environmentally friendly chemical synthesis (Liu, Xu, & Wei, 2021).
特性
IUPAC Name |
(4-amino-1-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUISQSWQYYXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-1-methylpiperidin-4-yl)methanol | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

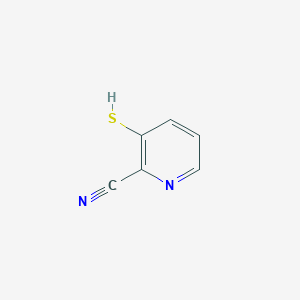
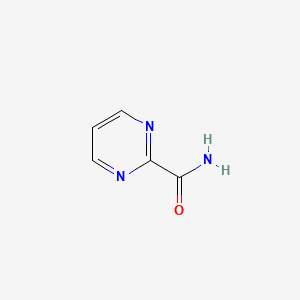
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
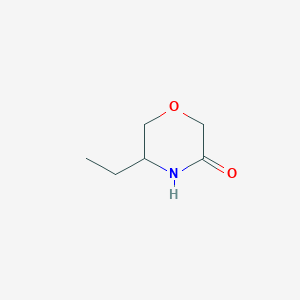
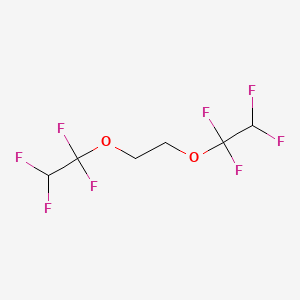
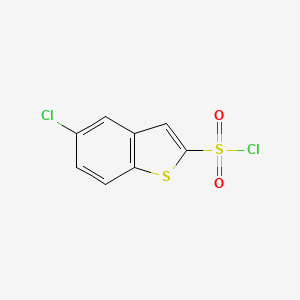
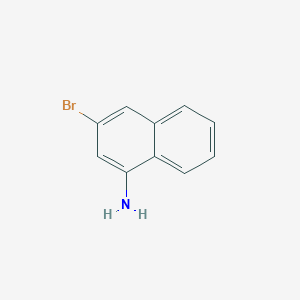
![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

